molecular formula C25H50ClNO4 B1415862 (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride

Cat. No.: B1415862
M. Wt: 467.1 g/mol
InChI Key: YSVYWVPJJXVIFM-UORIVOMASA-N
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Description

Stearoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of stearoyl-L-carnitine chloride. Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine that plays a role in the transport and metabolism of fatty acids within mitochondria. This compound is often used as an internal standard for the quantification of stearoyl-L-carnitine in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearoyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the stearoyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents in the esterification process. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, with the reaction being carried out at controlled temperatures to ensure the stability of the deuterium label .

Industrial Production Methods

Industrial production of stearoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, with stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

Stearoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acylcarnitine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted acylcarnitine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry and other analytical techniques .

Properties

IUPAC Name

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWVPJJXVIFM-UORIVOMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Reactant of Route 3
Reactant of Route 3
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Reactant of Route 4
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Reactant of Route 5
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Reactant of Route 6
Reactant of Route 6
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride

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